Methyl 2-fluoro-3-(methylthio)benzoate
Description
Methyl 2-fluoro-3-(methylthio)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 2-position and a methylthio (-SMe) group at the 3-position. This compound combines the electron-withdrawing nature of fluorine with the lipophilic and mildly electron-donating properties of the methylthio group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure is distinct from simpler alkyl benzoates (e.g., methyl or ethyl benzoate) due to the strategic placement of these functional groups, which influence reactivity, stability, and biological activity .
Properties
Molecular Formula |
C9H9FO2S |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-fluoro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9FO2S/c1-12-9(11)6-4-3-5-7(13-2)8(6)10/h3-5H,1-2H3 |
InChI Key |
BAHKRJKAKDBJIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)SC)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Fluoro-3-nitrotoluene as a Key Intermediate
A relevant precursor in fluorinated aromatic synthesis is 2-fluoro-3-nitrotoluene, which can be nitrated from o-fluorotoluene using mixed acid (nitric acid and sulfuric acid) under controlled temperature (20–35 °C) followed by separation and purification under vacuum distillation conditions. This nitration-before-separation two-step method yields a mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene, which are then separated to isolate the desired 2-fluoro-3-nitrotoluene.
| Step | Conditions | Outcome |
|---|---|---|
| Nitration | 20–35 °C, mixed nitric/sulfuric acid | Mixture of 2-fluoro-3- and 5-nitrotoluene |
| Separation | Vacuum distillation, glass packed column | Pure 2-fluoro-3-nitrotoluene |
This intermediate can be further transformed to introduce the methylthio group and convert the methyl group to methyl ester.
Introduction of Methylthio Group via Nucleophilic Substitution
Methylthio substituents on aromatic rings can be introduced by nucleophilic aromatic substitution of halogenated benzoic acid derivatives with sodium methyl mercaptide (NaSCH3). A patented method describes the preparation of methylthio benzoic acid derivatives by reacting chlorobenzonitrile with sodium methyl mercaptide in the presence of a three-phase phase transfer catalyst (such as resin-immobilized quaternary ammonium or phosphonium salts) in an organic solvent at 70–80 °C, followed by addition of solid alkali at 110 °C to complete the reaction. The crude methylthio benzoic acid is then isolated by acidification and filtration.
| Step | Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | Chlorobenzonitrile + NaSCH3, 70–80 °C, phase transfer catalyst | Formation of methylthio benzonitrile intermediate |
| Hydrolysis and acidification | Addition of alkali at 110 °C, acidify to pH 1–2 | Methylthio benzoic acid crude product |
| Purification | Filtration and distillation (290–298 °C) | Pure o-methylthiobenzoic acid (98.5% GC purity) |
This method is adaptable to fluorinated substrates, enabling the introduction of the methylthio group at the 3-position of a fluorinated benzoic acid derivative.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The nitration method yields high selectivity for 2-fluoro-3-nitrotoluene after separation, which is a useful intermediate for further functionalization.
- The nucleophilic substitution with sodium methyl mercaptide under phase transfer catalysis is a robust and scalable method for introducing the methylthio group with high purity.
- Esterification is a straightforward step and typically proceeds with high efficiency.
- Catalytic methods provide alternative routes for functional group installation but require optimization for methylthio substitution.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-fluoro-3-(methylthio)benzoate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding benzoate.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding benzoate.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
Methyl 2-fluoro-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-3-(methylthio)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethyl Benzoate
- Substituents : Hydroxyl and methyl groups at positions 2, 3, 4, and 4.
- Bioactivity : Demonstrates antioxidant properties but lacks the fluorinated and sulfur-containing groups critical for enzyme inhibition or receptor binding in the target compound .
- Stability : Hydroxyl groups increase susceptibility to oxidation, whereas the fluorine and methylthio groups in this compound enhance stability under acidic conditions .
Methyl 2-fluoro-3-hydrazinylbenzoate Hydrochloride
- Substituents : Fluorine at position 2 and hydrazinyl (-NHNH₂) at position 3.
- Applications : Used as a building block for heterocyclic synthesis (e.g., triazoles). The hydrazinyl group offers nucleophilic reactivity, contrasting with the methylthio group’s role in hydrophobic interactions .
Alkyl Benzoates in Cosmetics
Methyl Benzoate
- Substituents: No additional functional groups beyond the ester.
- Physicochemical Properties : Lower molecular weight (136.15 g/mol) and higher volatility compared to this compound (MW: 200.23 g/mol).
Butyl Benzoate
- Lipophilicity: Higher logP (3.1) than this compound (estimated logP: 2.5–2.8), making it more suitable as a non-polar solvent in cosmetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
